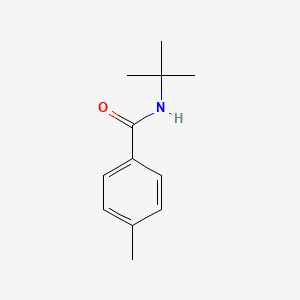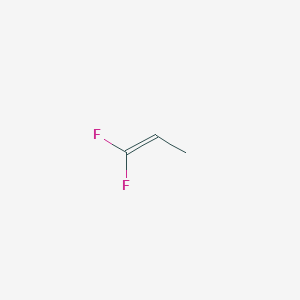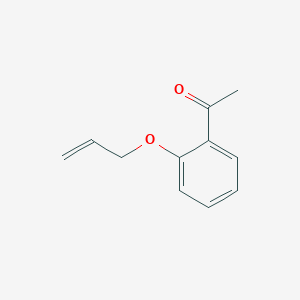
2'-(烯丙氧基)苯乙酮
描述
2’-(Allyloxy)acetophenone is a chemical compound with the molecular formula C11H12O2 . It has a molecular weight of 176.21 g/mol and an exact mass of 176.08373 g/mol .
Molecular Structure Analysis
The InChI string for 2’-(Allyloxy)acetophenone isInChI=1S/C11H12O2/c1-3-8-13-11-7-5-4-6-10 (11)9 (2)12/h3-7H,1,8H2,2H3 . This indicates the presence of 11 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms in the molecule . Chemical Reactions Analysis
While specific chemical reactions involving 2’-(Allyloxy)acetophenone are not detailed in the search results, acetophenone derivatives have been involved in various chemical reactions. For instance, the α-bromination reaction of acetophenone derivatives has been explored .科学研究应用
合成与结构研究
2'-(烯丙氧基)苯乙酮已用于各种合成和结构研究。它是合成复杂有机化合物中的中间体。例如,吴梅 (2010) 在合成 2-环丙基-1-(4'-氯)苯乙酮(环己唑的中间体)中使用了苯乙酮的衍生物,通过格林纳反应、氧化和西蒙斯-史密斯反应 (吴梅,2010)。Seth 等人。(2009) 合成了两种邻羟基苯乙酮并对其进行了表征,为它们的分子几何结构和电子结构提供了有价值的见解 (Seth、Hazra、Mukherjee 和 Kar,2009)。
绿色化学应用
在绿色化学领域,G. Yadav 和 A. V. Joshi (2002) 探索了苯乙酮衍生物在环境友好型合成工艺中的作用,探索了用乙酸对间苯二酚进行酰化的绿色途径 (Yadav 和 Joshi,2002)。
催化和化学转化
苯乙酮衍生物,包括 2'-(烯丙氧基)苯乙酮,在催化过程和化学转化中具有重要意义。徐楠平 (2011) 讨论了由钌配合物催化的苯乙酮与异丙醇的氢转移反应,证明了苯乙酮衍生物在催化中的多功能性 (徐楠平,2011)。
电化学应用
L. Zhang 等人。(2008) 研究了苯乙酮与 CO2 的电羧化反应,这与电化学和合成化学中的应用相关 (Zhang、Xiao、Niu、Luo 和 Jiaxing,2008)。
药物和有机化学
在药物和有机化学研究中,苯乙酮衍生物用作中间体。Singh 等人。(2005) 证明了源自邻烯基甲氧基苯乙酮的肟和 N-甲基亚硝胺的有效的微波辅助分子内 1,3-偶极环加成反应,揭示了这些化合物在新型环加合物的开发中的潜力 (Singh、Ishar、Singh 和 Singh,2005)。
属性
IUPAC Name |
1-(2-prop-2-enoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-8-13-11-7-5-4-6-10(11)9(2)12/h3-7H,1,8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRGLCZRSCMXSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40305884 | |
| Record name | 2'-allyloxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40305884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-(Allyloxy)acetophenone | |
CAS RN |
53327-14-3 | |
| Record name | NSC172510 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172510 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2'-allyloxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40305884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

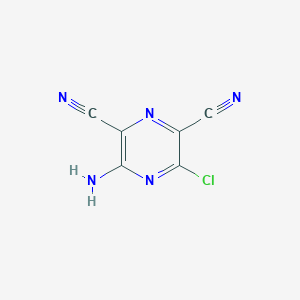
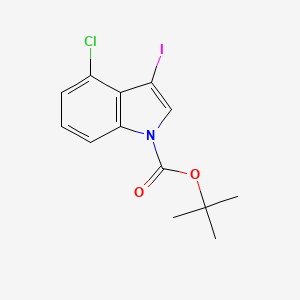

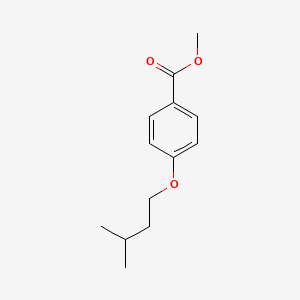
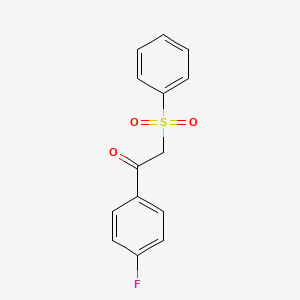

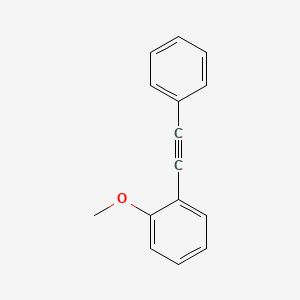
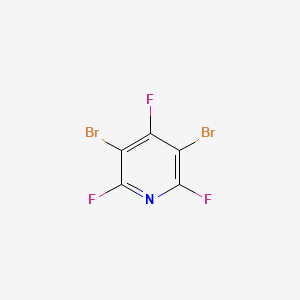
![2,2,5-Trimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B3031508.png)
![Bicyclo[3.1.0]hexan-2-one](/img/structure/B3031509.png)

